

A-86929: A Technical Guide to its Chemical Structure, Synthesis, and Signaling

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, synthesis, and pharmacological activity of **A-86929**, a potent and selective dopamine D1 receptor agonist. The information is intended for researchers, scientists, and professionals involved in drug discovery and development.

Chemical Structure and Properties

A-86929, with the IUPAC name (5aR,11bS)-2-Propyl-4,5,5a,6,7,11b-hexahydrobenzo[f]thieno[2,3-c]quinoline-9,10-diol, is a synthetic compound that has been investigated for its therapeutic potential in conditions such as Parkinson's disease and cocaine addiction.[1] Its core structure is a tetracyclic system containing a benzo[f]thieno[2,3-c]quinoline moiety.

Table 1: Physicochemical Properties of A-86929

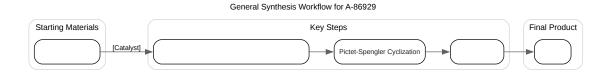


Property	Value	Reference	
IUPAC Name	(5aR,11bS)-2-Propyl- 4,5,5a,6,7,11b- hexahydrobenzo[f]thieno[2,3- c]quinoline-9,10-diol	[1]	
Molecular Formula	C18H21NO2S [1]		
Molar Mass	315.43 g/mol	[1]	
SMILES	CCC1=CC2=C(SC1)C[C@H]3 N(CC[C@H]4C3=CC(O)=C(O) C=C4)C2	[1]	
pKi (D1 Receptor)	7.3	[2]	

Synthesis of A-86929

An efficient, five-step catalytic enantioselective synthesis of **A-86929** has been reported with an overall yield of 56% and an enantiomeric excess of 95%. This synthesis involves a one-pot aziridination followed by a Friedel-Crafts cyclization and a mild Pictet-Spengler cyclization.

Below is a generalized workflow for this synthesis. For detailed experimental protocols, please refer to the cited literature.



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Caption: General Synthesis Workflow for A-86929.

Detailed Experimental Protocol

The following protocol is a summary of the catalytic enantioselective synthesis of **A-86929**.

Step 1: Synthesis of the Styrene Precursor

The synthesis begins with the preparation of the necessary styrene derivative. This typically involves Suzuki coupling of a vinylborane with a substituted thiophene.

Step 2: One-pot Catalytic Enantioselective Aziridination and Friedel-Crafts Cyclization

The styrene derivative undergoes a one-pot reaction involving an enantioselective aziridination followed by an intramolecular Friedel-Crafts cyclization. This key step establishes the chiral centers of the molecule.

Step 3: N-Deprotection

The protecting group on the nitrogen atom of the aziridine-derived intermediate is removed.

Step 4: Pictet-Spengler Cyclization

A mild Pictet-Spengler cyclization is then carried out to form the final ring of the tetracyclic core.

Step 5: Demethylation

The final step is the demethylation of the methoxy groups on the aromatic ring to yield the dihydroxy-substituted final product, **A-86929**.

Pharmacological Profile

A-86929 is a potent and selective agonist for the dopamine D1 receptor. Its high affinity and selectivity make it a valuable tool for studying the role of the D1 receptor in various physiological and pathological processes.

Table 2: Pharmacological Data for A-86929

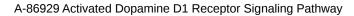


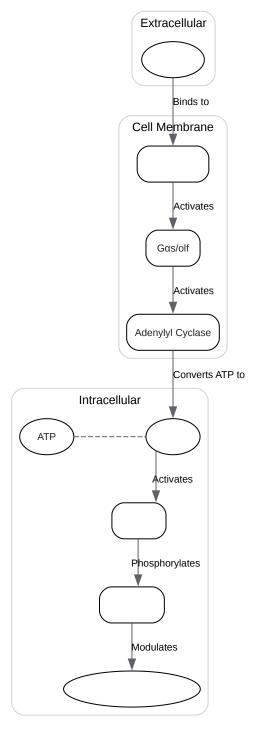
Parameter	Value	Species/Assay	Reference
Binding Affinity			
pKi (D1 Receptor)	7.3	[2]	
Functional Activity			_
D1 Receptor Selectivity	>400-fold over D2 receptor	In vitro functional assays	[3][4]
Efficacy	Full agonist	[3]	
ED ₅₀ (contralateral rotation)	0.24 μmol/kg s.c.	Rat (unilateral 6- OHDA lesion model)	[4]

Signaling Pathway

As a dopamine D1 receptor agonist, **A-86929** activates the Gs/olf-coupled signaling cascade. This pathway plays a crucial role in mediating the effects of dopamine in the brain.







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Caption: A-86929 Activated Dopamine D1 Receptor Signaling Pathway.



Upon binding of **A-86929** to the D1 receptor, the associated G-protein, Gαs/olf, is activated. This, in turn, stimulates adenylyl cyclase to convert ATP into cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA). PKA then phosphorylates a variety of downstream targets, a key one being the Dopamine- and cAMP-regulated phosphoprotein of 32 kDa (DARPP-32). The phosphorylation of DARPP-32 and other substrates by PKA ultimately leads to the modulation of neuronal excitability, gene expression, and synaptic plasticity, which are the basis of the physiological and behavioral effects of **A-86929**.

Conclusion

A-86929 is a well-characterized, potent, and selective dopamine D1 receptor agonist. Its synthesis has been efficiently achieved through a catalytic enantioselective route. The compound's clear mechanism of action through the D1 receptor-mediated signaling pathway makes it a valuable pharmacological tool for neuroscience research and a potential lead compound for the development of novel therapeutics targeting the dopaminergic system. Further research into its clinical applications and the development of analogs may provide new avenues for treating a range of neurological and psychiatric disorders.

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